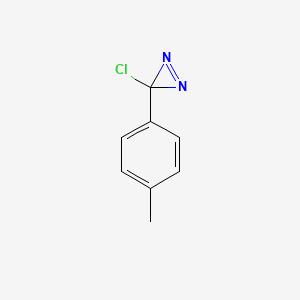

3-chloro-3-(4-methylphenyl)-3H-diazirine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-3-(4-methylphenyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKGIDVIWRSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451637 | |

| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39184-65-1 | |

| Record name | 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 3 4 Methylphenyl 3h Diazirine

Established Synthetic Routes

The foundational methods for synthesizing 3-chloro-3-aryl-3H-diazirines rely on well-documented chemical transformations, primarily the Graham oxidation and pathways involving the formation and subsequent oxidation of a diaziridine ring.

Graham Oxidation of Amidine Hydrochlorides

The Graham oxidation represents a direct and efficient route to 3-chloro-3-aryl-3H-diazirines. This method involves the oxidation of the corresponding amidine hydrochloride precursor. It is a key reaction for producing chlorodiazirines from readily available amidinium salts in a single step. This approach is noted for its convenience in generating the desired chlorocarbene precursors.

Role of Diaziridine Intermediates in Diazirine Synthesis

A more traditional and widely employed pathway to the diazirine ring system proceeds through a diaziridine intermediate. mdpi.comwikipedia.org This multi-step sequence typically begins with a ketone, in this case, 4-methylacetophenone or a related derivative.

The general synthetic sequence is as follows:

Oximation : The starting ketone is reacted with hydroxylammonium chloride, often in the presence of a base like pyridine, to form the corresponding oxime. wikipedia.orgnih.gov

Activation of the Hydroxyl Group : The oxime's hydroxyl group is converted into a better leaving group. This is commonly achieved through tosylation with tosyl chloride (TsCl) or mesylation with mesyl chloride (MsCl) in the presence of a base. wikipedia.orgnih.gov

Diaziridination : The resulting O-sulfonylated oxime is treated with ammonia (B1221849) (often liquid ammonia) to facilitate an intramolecular cyclization, yielding the three-membered diaziridine ring. wikipedia.orgnih.gov

Oxidation : The final step is the oxidation of the diaziridine to the target 3H-diazirine. wikipedia.org This dehydrogenation of the N-H bonds to form the N=N double bond is a critical transformation. researchgate.net

This pathway, while involving multiple discrete steps, is versatile and has been extensively used for synthesizing a wide array of substituted aryl diazirines. nih.gov

Advanced and Scalable Synthetic Approaches

To improve efficiency and yield, researchers have developed more streamlined methods, including one-pot procedures and the use of specific, highly effective oxidants.

One-Pot Diazirine Synthesis Strategies

One-pot syntheses are highly advantageous as they reduce the need for isolating and purifying intermediates, which can be time-consuming and lead to yield loss. mdpi.com In the context of diazirine synthesis, strategies have been developed to convert the tosyl oxime precursor directly to the final diazirine product without isolating the transient diaziridine. nih.gov Kinetic studies have confirmed that these reactions proceed via the rapid in situ formation of the diaziridine intermediate, which is then gradually oxidized in the same reaction vessel. nih.gov

Another highly efficient one-pot approach involves base-mediated synthesis, where a ketone is treated with an aminating agent like hydroxylamine-O-sulfonic acid in liquid ammonia, followed by the addition of a base such as potassium hydroxide (B78521) (KOH) to directly promote the conversion of the in situ formed diaziridine to the diazirine. nih.govresearchgate.net This method is lauded for its operational simplicity and scalability. researchgate.net

Utilization of Specific Oxidants (e.g., t-Butyl Hypochlorite, Phenyliodine Diacetate)

The choice of oxidant for the conversion of the diaziridine intermediate to the diazirine is critical to the success of the synthesis. A variety of oxidizing agents have been successfully employed, each with its own set of reaction conditions and efficacy.

Commonly used oxidants include:

Iodine and Triethylamine (I₂/Et₃N) : A frequently used system for the dehydrogenation of diaziridines. wikipedia.orgnih.govresearchgate.net

Silver(I) Oxide (Ag₂O) : A mild and effective reagent for oxidizing diaziridines to diazirines. nih.gov

Manganese Dioxide (MnO₂) : Activated MnO₂ is another oxidant capable of performing the transformation, sometimes offering advantages by avoiding side reactions. nih.gov

Chromium-based reagents : The Jones oxidation is a powerful method for this conversion. wikipedia.org

Phenyliodine(III) Diacetate (PIDA) : This hypervalent iodine reagent has been used in a one-pot synthesis to form diazirines from unprotected amino acids, proceeding through the formation and subsequent oxidation of a diaziridine intermediate. nih.gov

The following table summarizes various oxidants used in diazirine synthesis.

Interactive Table: Oxidants for Diaziridine to Diazirine Conversion| Oxidant | Typical Conditions | Notes | References |

|---|---|---|---|

| Iodine/Triethylamine | Organic solvent (e.g., CH₂Cl₂) | Common, effective, and widely used system. | wikipedia.org, nih.gov, researchgate.net |

| Silver(I) Oxide (Ag₂O) | Ethereal solvents | Mild conditions, often used for sensitive substrates. | nih.gov |

| Manganese Dioxide (MnO₂) | Organic solvent | Can prevent unwanted side reactions like iodination. | nih.gov |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidizing conditions. | wikipedia.org |

| Phenyliodine(III) Diacetate (PIDA) | One-pot from amino acids | Used in multi-step one-pot sequences. | nih.gov |

| Molecular Oxygen (O₂/Air) | Basic conditions (e.g., KOH) | Can promote oxidation, particularly in one-pot, base-mediated syntheses. | researchgate.net, nih.gov |

Derivatization Strategies for Functionalized Diazirines

Derivatization strategies for this class of compounds typically focus on introducing desired functional groups onto the aromatic ring of the precursor molecule prior to the synthesis of the diazirine ring. Rather than modifying the diazirine moiety post-synthesis, the approach involves carrying a pre-functionalized starting material through one of the established synthetic sequences.

For instance, to create analogues of 3-chloro-3-(4-methylphenyl)-3H-diazirine with additional substituents, one would start with a correspondingly substituted 4-methylacetophenone or 4-methylbenzamidine derivative. This approach allows for the incorporation of a wide variety of functionalities, including halogens, nitro groups, esters, and even complex heterocyclic systems, onto the phenyl ring. nih.govorganic-chemistry.org The robustness of the diazirine synthesis pathways, particularly the route through diaziridine intermediates, tolerates a broad range of functional groups, making it a versatile method for producing custom-designed photoaffinity probes. nih.govnih.gov

General Principles of Diazirine Exchange Reactions

Diazirine exchange reactions provide a versatile method for the introduction of various functionalities onto the diazirine ring. A common strategy for the synthesis of 3-chloro-3-aryl-3H-diazirines is the Graham reaction. This reaction typically starts from the corresponding amidine, which is treated with an oxidizing agent in the presence of a halide source.

Another fundamental principle in diazirine synthesis involves the conversion of a ketone to a diaziridine, which is subsequently oxidized to the diazirine. researchgate.net This process typically involves:

Formation of an oxime from the corresponding ketone (in this case, 4-methylacetophenone would be a likely starting material).

Conversion of the oxime to a better leaving group, such as a tosylate or mesylate.

Reaction with ammonia to form the diaziridine ring.

Oxidation of the diaziridine to the diazirine.

For the synthesis of a 3-chloro-diazirine via this route, a chlorinating agent would be used in the final oxidation step.

Synthesis of Specific Analogues for Research Applications (e.g., Alkyne-Substituted Aryl Diazirines)

The functionalization of aryl diazirines with moieties such as alkynes has become increasingly important, particularly in the field of chemical biology. An alkyne group serves as a "handle" for "click chemistry," allowing for the attachment of reporter tags like fluorophores or biotin (B1667282) after the photo-crosslinking event has occurred. This dual-functionality enables the identification and visualization of protein-ligand interactions. rsc.orgacs.org

The synthesis of alkyne-substituted aryl diazirines often starts with a precursor molecule that already contains the aryl diazirine core, which is then modified to include the alkyne functionality. Alternatively, the alkyne can be incorporated into the starting material before the formation of the diazirine ring.

A common strategy involves a Sonogashira coupling reaction, where a halogenated aryl diazirine is coupled with a terminal alkyne in the presence of a palladium catalyst. For example, a bromo- or iodo-substituted phenyl diazirine can be reacted with an alkyne such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

Recent research has focused on developing efficient routes to trifluoromethylphenyl diazirine (TPD) reagents that also contain an alkyne group (TPDYNE). rsc.orgacs.org These methods highlight the modular nature of aryl diazirine synthesis, where different functional groups can be introduced onto the phenyl ring to create tailored photoaffinity probes. While not specific to the this compound, these synthetic strategies are directly applicable to the creation of analogous tools. For instance, a synthetic route could be envisioned where a bromo- or iodo-substituted 4-methylphenyl precursor is converted to the corresponding 3-chloro-3-aryl-diazirine, followed by a palladium-catalyzed cross-coupling reaction to introduce an alkyne.

The following table provides an overview of common reactants and their roles in the synthesis of functionalized aryl diazirines, based on published research findings. rsc.orgacs.org

| Reactant/Reagent | Role in Synthesis |

| Substituted Aryl Bromide/Iodide | Starting material for the aryl ring |

| Grignard Reagents/Organolithium Reagents | Used to form a C-C bond with a trifluoroacetyl source |

| Trifluoroacetic acid or derivatives | Source of the trifluoromethyl group |

| Hydroxylamine | Reacts with the ketone to form an oxime |

| p-Toluenesulfonyl chloride (TsCl) | Activates the oxime hydroxyl group for substitution |

| Ammonia | Nitrogen source for the formation of the diaziridine ring |

| Oxidizing agents (e.g., silver oxide, iodine) | Oxidizes the diaziridine to the diazirine |

| Terminal Alkynes | "Click" handle for bioconjugation |

| Palladium catalysts (e.g., Pd(PPh3)4) | Catalyzes cross-coupling reactions (e.g., Sonogashira) |

| Sodium Azide (B81097) | Can be used to introduce an azide "click" handle |

Mechanistic Investigations of 3 Chloro 3 4 Methylphenyl 3h Diazirine Decomposition

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 3-chloro-3-aryldiazirines, including the 4-methylphenyl derivative, has been the subject of detailed kinetic and mechanistic scrutiny. These studies reveal the influence of electronic and steric factors on the reaction rates and the nature of the intermediates formed.

Kinetics and Activation Parameters of Thermal Decomposition

The thermal decomposition of 3-chloro-3-(4-methylphenyl)-3H-diazirine has been investigated, yielding important kinetic data. In one study, the decomposition was monitored over a temperature range of 70-100 °C. The resulting Arrhenius equation was determined to be k = 10¹³.¹⁸ ± ⁰.¹² exp[(-115,580 ± 1500)/RT] s⁻¹. researchgate.net The primary products of this decomposition are nitrogen and 4-methylbenzaldehyde. researchgate.net

The rates of decomposition for a series of 3-chloro-3-aryldiazirines have been measured in various solvents. For instance, in acetic acid at 75 °C, the rate constant for the decomposition of this compound was found to be 2.97 x 10⁻⁴ s⁻¹. researchgate.net These kinetic studies provide a quantitative measure of the diazirine's stability and the energy requirements for its decomposition.

Table 1: Rate Constants for the Decomposition of 3-chloro-3-aryldiazirines in Acetic Acid at 75 °C researchgate.net

| Aryl Group | Rate Constant (10⁴k s⁻¹) |

|---|---|

| p-MeOC₆H₄ | 5.80 |

| p-MeC₆H₄ | 2.97 |

| p-ClC₆H₄ | 2.10 |

| C₆H₅ | 1.91 |

| m-MeC₆H₄ | 1.96 |

| m-ClC₆H₄ | 1.77 |

| p-NO₂C₆H₄ | 1.95 |

| m-NO₂C₆H₄ | 1.53 |

Proposed Mechanisms of Ring Rupture

The decomposition of the diazirine ring can proceed through several distinct mechanistic pathways. The primary competing routes involve the direct formation of a carbene and the isomerization to a more stable diazo compound.

One of the principal decomposition pathways for diazirines is the extrusion of molecular nitrogen to directly form a carbene intermediate. rsc.orgresearchgate.net This process involves the simultaneous cleavage of the two C-N bonds in the diazirine ring. rsc.org For this compound, this pathway would yield 4-methylphenylchlorocarbene and a molecule of nitrogen. The formation of carbenes from diazirines is a well-established method for generating these highly reactive species for subsequent chemical transformations. researchgate.net

Theoretical calculations suggest that the decomposition may not always be a simple, direct extrusion of nitrogen. Instead, a rebound reaction between the initially formed carbene and molecular nitrogen can occur, leading to the formation of a diazo intermediate. nih.gov This suggests the involvement of a transient carbene-nitrogen complex. This pathway highlights the complex potential energy surface of the decomposition reaction, where intermediates can interconvert.

The partitioning between the direct carbene formation pathway and the isomerization to a diazo compound is highly dependent on the substituents on the diazirine ring. researchgate.netnih.gov For some diazirines, one pathway may be heavily favored over the other. For example, studies on phenylchlorodiazirine indicated that it exclusively yielded phenylchlorocarbene, while other diazirines predominantly formed a diazo intermediate. nih.gov The electronic properties of the substituents play a critical role in determining the relative barrier heights for these competing pathways. researchgate.net This partitioning is a key factor in controlling the subsequent reactions and the final product distribution.

Influence of Substituent Effects on Thermal Reactivity

The thermal stability of 3-chloro-3-aryldiazirines is influenced by the nature of the substituent on the aromatic ring. However, studies on a series of para-substituted 3-chloro-3-aryldiazirines, including the 4-methylphenyl (p-tolyl) derivative, have revealed that the effect of substituents on the rate of thermal decomposition is surprisingly small. researchgate.netresearchgate.net A Hammett correlation, which typically relates reaction rates to substituent electronic properties (as defined by σ or σ+ constants), was found to be unsuccessful for this class of compounds. researchgate.netresearchgate.net This suggests that the transition state for the decomposition is not significantly stabilized or destabilized by the electronic effects of the para-substituents.

The decomposition is believed to proceed through a transition state with a radical-like character rather than a significant ionic character. researchgate.net While electron-donating groups are generally expected to stabilize a developing positive charge, the lack of a strong correlation in the case of 3-chloro-3-aryldiazirines indicates a more complex interplay of factors. For meta-substituted analogs, a linear relationship with Hammett σ values was observed, suggesting a different mode of electronic influence compared to the para-substituted isomers. researchgate.net

The relative rates of thermal decomposition for a series of 3-chloro-3-aryldiazirines have been determined, providing insight into the subtle influence of the para-substituent. The data presented in the table below illustrates these relative rates at a constant temperature.

| Para-Substituent | Relative Decomposition Rate (k/k_phenyl) at 75°C in Cyclohexene (B86901) |

|---|---|

| p-Methoxyphenyl | 1.10 |

| p-Tolyl | 1.05 |

| Phenyl | 1.00 |

| p-Chlorophenyl | 0.95 |

| p-Nitrophenyl | 0.90 |

This table presents the relative rate constants for the thermal decomposition of various para-substituted 3-chloro-3-aryldiazirines compared to the unsubstituted phenyl derivative in cyclohexene at 75°C. Data is based on findings reported in literature. researchgate.net

Solvent Effects on Decomposition Pathways

The choice of solvent has been found to have a minimal effect on the rate of thermal decomposition of 3-chloro-3-aryldiazirines. researchgate.net This observation further supports the hypothesis of a transition state that is not highly polarized or ionic. researchgate.net If the transition state involved significant charge separation, a notable change in the decomposition rate would be expected when moving from non-polar to polar solvents. The relative insensitivity of the reaction rate to the solvent's polarity suggests that the decomposition mechanism is largely independent of solvent stabilization effects on the transition state.

While the decomposition rate itself is not significantly affected, the subsequent reactions of the generated carbene can be influenced by the nature of the solvent. researchgate.net For instance, in the decomposition of other 3-chloro-3-alkyldiazirines, the solvent has been shown to alter the product distribution of the ensuing carbene reactions. researchgate.net

| Solvent | Relative Decomposition Rate of 3-chloro-3-(p-tolyl)diazirine at 75°C |

|---|---|

| Cyclohexene | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly accelerated |

| Diethylene glycol dimethyl ether (DEGME) | Slightly accelerated |

This table provides a qualitative comparison of the thermal decomposition rate of 3-chloro-3-(p-tolyl)diazirine in different solvents at 75°C, based on general observations from studies on 3-chloro-3-aryldiazirines. researchgate.net

Photochemical Decomposition and Carbene Generation

Irradiation with ultraviolet light provides an alternative and often more controlled method for the decomposition of this compound to generate the corresponding carbene.

Photolysis Conditions and Wavelength Dependence (e.g., UV-A, 350 nm)

Diazirines are known to be photoreactive, with their decomposition typically initiated by UV-A light. researchgate.net The ultraviolet absorption spectrum of diazirines generally shows a weak n→π* transition in the near-UV region, often around 350-380 nm. chemrxiv.org Consequently, photolysis is commonly carried out using light sources that emit in this range, such as mercury lamps with appropriate filters or specialized LED arrays. The energy provided by photons in this wavelength range is sufficient to induce the cleavage of the C-N and N=N bonds within the diazirine ring, leading to the extrusion of molecular nitrogen and the formation of a carbene.

The efficiency of this process can be wavelength-dependent, although detailed quantum yield studies for this compound are not extensively documented. The photolysis can lead to the formation of a diazo compound as a transient intermediate, which can then further decompose to the carbene. nih.gov

Formation of Arylchlorocarbene Species

The primary outcome of the photochemical decomposition of this compound is the formation of 4-methylphenylchlorocarbene. This highly reactive intermediate is generated through the elimination of a molecule of nitrogen. The general reaction can be depicted as follows:

p-CH₃-C₆H₄-C(Cl)N₂ (diazirine) + hν → p-CH₃-C₆H₄-C(Cl): (carbene) + N₂

The resulting arylchlorocarbene is a versatile species that can undergo a variety of subsequent reactions, including insertions into C-H and O-H bonds, and additions to double bonds. The specific reaction pathway taken by the carbene is dependent on the surrounding chemical environment.

Carbene Spin States and Electronic Properties

Carbenes can exist in two different electronic spin states: a singlet state, where the two non-bonding electrons are paired in the same orbital, and a triplet state, where the electrons are unpaired in different orbitals. The spin state of the carbene generated from the photolysis of a diazirine has profound implications for its reactivity.

For many carbenes, the triplet state is the ground state. However, the photolysis of diazirines is generally believed to initially produce the carbene in its singlet excited state. researchgate.net This singlet carbene can then either react directly with a substrate or undergo intersystem crossing to the more stable triplet state. The rate of intersystem crossing relative to the rate of reaction determines which spin state will dominate the observed chemistry. The presence of a chlorine atom and an aryl group on the carbene carbon influences the energy gap between the singlet and triplet states and the rate of intersystem crossing.

Influence of Substituents on Carbene Spin Multiplicity

The decomposition of this compound generates 4-methylphenylchlorocarbene, a reactive intermediate whose properties and subsequent reactivity are critically influenced by the electronic nature of the substituents on the aromatic ring. The spin multiplicity of the carbene, whether it exists in a singlet or a triplet state, is a key determinant of its chemical behavior. The energy difference between the singlet and triplet states (the singlet-triplet gap, ΔEST) is particularly sensitive to substituent effects.

Computational studies on various substituted arylcarbenes have established that the nature of the substituent at the para-position of the phenyl ring can significantly alter the singlet-triplet splitting. chemrxiv.org Electron-donating groups generally lead to a stabilization of the singlet state relative to the triplet state. This is attributed to the ability of the donor group to delocalize electron density into the formally empty p-orbital of the singlet carbene, an interaction that is not as effective in the triplet state.

For instance, in a study on para-substituted phenyl(carbomethoxy)carbenes, it was computationally demonstrated that the ground state can shift from a triplet for electron-withdrawing groups to a singlet for strong electron-donating groups. nih.gov The Gibbs free energy difference between the singlet and triplet states (ΔGST) provides a quantitative measure of this effect. A positive ΔGST indicates a triplet ground state, while a negative value signifies a singlet ground state. The 4-methyl group, being a weak electron-donating group, is expected to reduce the singlet-triplet gap compared to the unsubstituted phenylchlorocarbene, favoring the singlet state or making the two states nearly isoenergetic. This is consistent with findings for p-CH3-substituted phenyl(carbomethoxy)carbene, which was calculated to have a small positive ΔGST in the gas phase, indicating a triplet ground state but with a singlet state lying very close in energy. nih.gov

The influence of para-substituents on the calculated singlet-triplet energy gap for a series of phenyl(carbomethoxy)carbenes is presented in the table below. This data from an analogous system illustrates the trend that is expected for 4-methylphenylchlorocarbene.

Table 1: Calculated Gas-Phase Gibbs Free Energy for the Singlet-Triplet Gap (ΔGST) of para-Substituted Phenyl(carbomethoxy)carbenes

| Substituent (X) | Hammett Constant (σp) | ΔGST (kcal/mol) | Ground State |

|---|---|---|---|

| -NO2 | 0.78 | 6.1 | Triplet |

| -H | 0.00 | 2.5 | Triplet |

| -CH3 | -0.17 | 1.6 | Triplet |

| -OCH3 | -0.27 | -0.8 | Singlet |

| -NH2 | -0.66 | -2.8 | Singlet |

Data sourced from computational studies on substituted phenyl(carbomethoxy)carbenes. nih.gov A positive value indicates the triplet state is lower in energy.

The correlation between the electronic properties of the substituent and the singlet-triplet gap often follows a linear free-energy relationship, such as the Hammett equation. chemrxiv.org For para-substituted phenylcarbenes, a plot of the calculated ΔEST against the Hammett parameter σp+ (which accounts for resonance effects) shows a good linear correlation. chemrxiv.org This relationship underscores the systematic and predictable nature of substituent effects on the carbene's electronic structure.

Photoisomerization to Diazo Intermediates under Irradiation

Beyond the direct extrusion of nitrogen to form a carbene, the decomposition of this compound can also proceed through an alternative pathway upon photochemical excitation: photoisomerization to a diazo intermediate. This process involves the rearrangement of the cyclic diazirine to its linear, and generally less stable, diazoalkane isomer, in this case, 1-chloro-1-(4-methylphenyl)diazomethane.

Irradiation of the diazirine with light of an appropriate wavelength provides the energy necessary to overcome the activation barrier for the ring-opening reaction. This process is a known photoreaction for many diazirine derivatives. The diazo compound formed is itself a reactive species and can be detected as a transient intermediate using time-resolved spectroscopic techniques such as laser flash photolysis (LFP). ruhr-uni-bochum.deopt-ron.comunimelb.edu.au

In a typical LFP experiment, a short laser pulse would excite the this compound. The subsequent changes in the absorption spectrum of the sample are monitored over time, from nanoseconds to milliseconds. The formation of the diazo intermediate would be signaled by the appearance of its characteristic absorption bands. Diazoalkanes typically exhibit strong absorption in the UV-visible region. The decay of this transient absorption would then correspond to the subsequent reactions of the diazo compound, which could include the loss of nitrogen to form the same 4-methylphenylchlorocarbene that is generated directly from the diazirine, or reactions with other molecules present in the system.

Scheme 1: Competing Photochemical Pathways for this compound

The quantum yield of photoisomerization versus direct carbene formation is dependent on the specific substituents on the diazirine ring and the experimental conditions, such as the solvent and excitation wavelength. While specific transient absorption data for the photoisomerization of this compound is not detailed in the available literature, the principles of laser flash photolysis provide a framework for its investigation. ruhr-uni-bochum.deopt-ron.comunimelb.edu.au The detection of a transient species with the characteristic spectral features of a diazoalkane would be strong evidence for this photoisomerization pathway.

C-H Insertion Reactions

4-Methylphenylchlorocarbene undergoes insertion into carbon-hydrogen single bonds through a concerted, but not necessarily synchronous, mechanism. The reaction is characterized by an electrophilic attack of the singlet carbene on the σ C-H bond. The transition state involves a three-center interaction where the carbene carbon inserts into the C-H bond, leading to the formation of a new C-C and C-H bond simultaneously. The inherent selectivity of this carbene favors electron-rich C-H bonds, demonstrating a preference for insertion in the order of tertiary > secondary > primary C-H bonds.

The site selectivity of 4-methylphenylchlorocarbene is clearly demonstrated in its reactions with branched alkanes. For instance, in its reaction with 2,3-dimethylbutane (B166060), the carbene preferentially inserts into the electron-rich tertiary C-H bonds over the more numerous but less reactive primary C-H bonds. Research has quantified this selectivity by determining the absolute rate constants for insertion at each type of bond. The rate of insertion into the tertiary C-H bond of 2,3-dimethylbutane is significantly faster than insertion into a primary C-H bond within the same molecule, highlighting the carbene's electrophilic nature. This selectivity arises because the tertiary C-H bond is a better electron donor and can more effectively stabilize the partial positive charge that develops in the transition state.

The reaction of 4-methylphenylchlorocarbene with alkanes possessing tertiary hydrogens is a hallmark of its reactivity. Detailed kinetic studies using laser flash photolysis have provided absolute rate constants for these insertion reactions. For the reaction with 2,3-dimethylbutane at 25 °C, the absolute rate constant for the insertion into its tertiary C-H bonds is a prime example of this efficiency. The data reveals a high degree of reactivity, consistent with a mechanism where the carbene's empty p-orbital interacts with the bonding electrons of the tertiary C-H bond.

Table 1: Absolute Rate Constants for C-H Insertion of 4-Methylphenylchlorocarbene with Alkanes at 25 °C

| Alkane | C-H Bond Type | Rate Constant (k) (M⁻¹s⁻¹) |

| 2,3-Dimethylbutane | Tertiary | 1.2 x 10⁶ |

| 2,3-Dimethylbutane | Primary | 3.0 x 10⁴ |

| Cyclohexane | Secondary | 1.1 x 10⁵ |

Data sourced from studies on carbene kinetics.

Benzylic C-H bonds are particularly susceptible to insertion by 4-methylphenylchlorocarbene due to their lower bond dissociation energy and the ability of the adjacent phenyl ring to stabilize the transition state. The rate of insertion into the benzylic C-H bond of toluene (B28343) is substantially faster than insertion into the tertiary C-H bond of 2,3-dimethylbutane. This enhanced reactivity underscores the electronic influence of the phenyl group. The reaction proceeds rapidly, forming the corresponding substituted diarylethane derivative.

Heteroatom-Hydrogen (X-H) Insertion Reactions

4-Methylphenylchlorocarbene reacts very rapidly with heteroatom-hydrogen (X-H) bonds, such as those found in amines and alcohols. These reactions are typically much faster than C-H insertions. The mechanism involves the initial electrophilic attack of the carbene on the lone pair of electrons of the heteroatom (N or O), leading to the formation of a transient ylide intermediate. This ylide then undergoes a rapid intramolecular proton transfer from the heteroatom to the carbanionic carbon, yielding the final insertion product.

The insertion of 4-methylphenylchlorocarbene into the N-H bond of amines is an extremely fast process. Kinetic studies with secondary amines like diethylamine (B46881) show that the reaction proceeds with rate constants approaching the diffusion-controlled limit. The initial step is the formation of an ammonium (B1175870) ylide. This intermediate is highly unstable and immediately rearranges via a 1,2-proton shift to give the stable α-amino-substituted alkyl chloride product. The high rate constants reflect the strong nucleophilicity of the nitrogen atom.

Similar to amines, alcohols react swiftly with 4-methylphenylchlorocarbene. The mechanism involves the formation of an intermediate oxonium ylide following the electrophilic attack of the carbene on the oxygen's lone pair electrons. A subsequent rapid proton transfer from the oxygen to the adjacent carbon results in the formation of an ether. The rate of O-H insertion is exceptionally high; for instance, the reaction with methanol (B129727) is significantly faster than even the most reactive C-H insertions, such as those into benzylic bonds. This reactivity highlights the preference of electrophilic carbenes for the non-bonding electrons of heteroatoms over the bonding electrons of C-H bonds.

Table 2: Absolute Rate Constants for X-H Insertion of 4-Methylphenylchlorocarbene at 25 °C

| Substrate | X-H Bond Type | Rate Constant (k) (M⁻¹s⁻¹) |

| Diethylamine | N-H | 1.1 x 10⁹ |

| Methanol | O-H | 1.2 x 10⁸ |

| Toluene | Benzylic C-H | 5.2 x 10⁶ |

Data sourced from comparative kinetic studies of carbene reactions.

Si-H Insertion Reactions

Scientific literature accessible through comprehensive searches does not provide specific experimental data or detailed research findings on the Si-H insertion reactions of 4-methylphenylchlorocarbene, the species generated from this compound. While carbene insertions into silicon-hydrogen bonds are a known class of reactions, specific studies detailing the kinetics, yields, or substrate scope for this particular carbene are not presently available.

Cycloaddition Reactions

Cycloaddition reactions are a hallmark of carbene chemistry, providing efficient routes to three-membered ring systems. 4-methylphenylchlorocarbene, generated from its diazirine precursor, readily participates in these transformations.

[2+1] Cycloaddition with Alkenes (Cyclopropanation)

The [2+1] cycloaddition of 4-methylphenylchlorocarbene with various alkenes is a well-documented process for synthesizing substituted cyclopropanes. rsc.orgyoutube.com The reaction is typically initiated by photolysis of this compound, which extrudes nitrogen gas to yield the reactive carbene intermediate. youtube.comyoutube.com This carbene then adds across the double bond of an alkene in a concerted step. rsc.orgyoutube.com

Research conducted under continuous flow conditions using LED irradiation at 380 nm has demonstrated efficient cyclopropanation. rsc.org For instance, the reaction of this compound with styrene (B11656) derivatives and other alkenes proceeds smoothly to afford the corresponding chlorocyclopropanes. rsc.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. rsc.orgyoutube.com

The table below summarizes the results of the [2+1] cycloaddition reaction between 4-methylphenylchlorocarbene (generated from diazirine 1d ) and styrene.

Table 1: Cyclopropanation of Styrene with 4-methylphenylchlorocarbene Reaction conditions: this compound (1d) (0.1 mmol) and styrene (5 equiv) in CH₂Cl₂ (0.25 mL) were injected into a photoreactor (10 mL) with an LED light source at 25 °C and 6 bar.

| Entry | Diazirine | Alkene | Wavelength (nm) | Yield (%) | trans/cis Ratio |

| 1 | 1d | Styrene | 380 | 85 | 67:33 |

Data sourced from Chemistry – A European Journal, 2024. rsc.org

Diastereoselectivity in Cyclopropanation Reactions

The diastereoselectivity of cyclopropanation reactions involving 4-methylphenylchlorocarbene is a significant aspect of its reactivity. In the reaction with styrene, a moderate preference for the trans-cyclopropane isomer is observed, with a trans/cis ratio of approximately 2:1. rsc.org This selectivity is attributed to minimizing steric hindrance between the chlorine atom on the carbene and the phenyl group of the styrene in the transition state. rsc.org The formation of the trans isomer is generally favored as it represents the more thermodynamically stable product.

Role of Carbene-Alkene Complexes in Cycloadditions

While carbene-alkene complexes have been proposed as intermediates in some cyclopropanation reactions, specific experimental or computational studies confirming the existence and role of such a complex for 4-methylphenylchlorocarbene could not be found in the searched literature. The cyclopropanation reaction for many singlet carbenes is considered a concerted process where the two new carbon-carbon bonds are formed in a single transition state without a discrete intermediate. youtube.com

Reactions with Alkynes (Cyclopropenation)

Despite the known reactivity of carbenes with carbon-carbon triple bonds to form cyclopropenes, specific research detailing the reaction of 4-methylphenylchlorocarbene with alkynes was not found in the available scientific literature. nih.govyoutube.comyoutube.com General principles suggest that such a reaction is feasible, but experimental data, yields, and product characterization for this specific transformation are not documented. youtube.comyoutube.com

Rearrangement Reactions

Carbenes can undergo intramolecular rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable isomeric structures. However, searches of scientific databases did not yield specific studies on the rearrangement pathways of 4-methylphenylchlorocarbene. Plausible rearrangements, like a 1,2-hydride shift leading to a substituted chlorostyrene, remain speculative without direct experimental or computational evidence for this particular carbene.

Ylide Formation and Subsequent Transformations

The electrophilic 4-methylphenylchlorocarbene readily reacts with Lewis bases containing heteroatoms such as nitrogen and sulfur to form ylide intermediates. These ylides are often transient and undergo subsequent transformations to yield stable heterocyclic products.

Arylchlorocarbenes, including 4-methylphenylchlorocarbene, react with various nitrogen-containing heterocycles to form nitrogen ylide intermediates. These ylides are key in the synthesis of more complex heterocyclic systems. For example, the reaction of arylchlorocarbenes with 4-vinylpyrimidines leads to the formation of pyrrolo[1,2-c]pyrimidines. The proposed mechanism involves the initial attack of the nitrogen atom of the pyrimidine (B1678525) on the electrophilic carbene, forming a pyrimidinium ylide. This is followed by a 1,5-intramolecular cyclization and subsequent elimination of hydrogen chloride to afford the final product. researchgate.net

The formation of the nitrogen ylide intermediate has been demonstrated through laser flash photolysis (LFP) studies on the reaction of chlorophenylcarbene with a pyrimidine derivative, where a new transient absorption corresponding to the pyrimidinium ylide was observed. researchgate.net The rate constant for the reaction of chlorophenylcarbene with the pyrimidine was determined to be on the order of 10⁸ M⁻¹s⁻¹. researchgate.net

Table 1: Reaction of Arylchlorocarbenes with 4-vinylpyrimidines Data extracted from studies on related arylchlorocarbenes.

| Carbene Precursor | Pyrimidine Derivative | Product | Yield (%) |

|---|---|---|---|

| 3-chloro-3-phenyl-3H-diazirine | 2,6-dimethyl-4-vinylpyrimidine | 6,7-dimethyl-3-phenylpyrrolo[1,2-c]pyrimidine | 75 |

Similar to nitrogen compounds, sulfur-containing molecules can act as nucleophiles and react with carbenes to form sulfur ylides. The reaction of arylchlorocarbenes, generated from the corresponding diazirines, with sulfides like trimethylenesulfide has been investigated. This reaction proceeds through the formation of a transient sulfur ylide intermediate. researchgate.net This ylide can then undergo further reactions, such as ring-opening, to yield stable acyclic products. In the case of trimethylenesulfide, the reaction with arylchlorocarbenes results in a mixture of aryldi(3-chloropropyl)thioacetal and aryl(2-propenyl)(3-chloropropyl)thioacetal. researchgate.net

Laser flash photolysis techniques have been employed to study the kinetics of these reactions, allowing for the determination of rate constants for the formation of the sulfur ylide. researchgate.net The reaction of phenylcarbene with trimethylenesulfide has been shown to form a sulfur ylide that can be directly observed. researchgate.net

Table 2: Products from the Reaction of Arylchlorocarbene with Trimethylenesulfide Data based on studies of related arylchlorocarbenes.

| Product 1 | Product 2 |

|---|

Other Carbene-Mediated Transformations

Beyond rearrangements and ylide formations, carbenes derived from diazirines can participate in other important synthetic transformations.

While often the source of carbenes, diazirines themselves can act as electrophilic aminating agents in certain reactions. A notable transformation is the decarboxylative amination of carboxylic acids. In these reactions, the diazirine does not necessarily decompose to a free carbene. Instead, it reacts with alkyl radicals generated from redox-active esters of carboxylic acids. chemrxiv.org Recent studies have shown that diazirines can be used for the decarboxylative amination of simple and complex redox-active esters under iron catalysis. chemrxiv.org The resulting diaziridines can be further converted into amines, hydrazines, and various nitrogen-containing heterocycles. chemrxiv.orgnih.gov

A direct catalytic photodecarboxylative amination of carboxylic acids with diazirines has also been developed, proceeding under mild conditions with broad functional group tolerance. nih.gov The mechanism is proposed to involve the generation of an alkyl radical from the carboxylic acid, which then attacks the diazirine. This work highlights the versatility of diazirines as nitrogen transfer reagents, a reactivity distinct from their traditional role as carbene precursors. chemrxiv.orgnih.gov

Table 3: Scope of Decarboxylative Amination of Redox-Active Esters with Diazirines Data extracted from studies on various diazirines and redox-active esters.

| Carboxylic Acid Derivative | Diazirine | Product Type | Yield (%) |

|---|---|---|---|

| Adamantane-1-carboxylic acid RAE | 3-methyl-3-phenyldiazirine | Diaziridine | 85 |

| Cyclohexanecarboxylic acid RAE | 3-methyl-3-phenyldiazirine | Diaziridine | 75 |

| Boc-proline RAE | 3-methyl-3-phenyldiazirine | Diaziridine | 68 |

(RAE = Redox-Active Ester)

Reactivity and Reaction Mechanisms of Carbenes Derived from 3 Chloro 3 4 Methylphenyl 3h Diazirine

Functionalization of Fullerene C60

The reaction of carbenes generated from 3-chloro-3-(4-methylphenyl)-3H-diazirine with Buckminsterfullerene (C60) represents a significant area of research in the functionalization of carbon nanomaterials. The interaction of the highly reactive 4-methylphenylchlorocarbene with the electron-deficient C60 molecule leads to the formation of methanofullerene derivatives, which are compounds where a cyclopropane (B1198618) ring is fused to the fullerene cage.

The photolysis or thermolysis of this compound serves as the primary method for generating the corresponding carbene, 4-methylphenylchlorocarbene. This intermediate can then undergo a [2+1] cycloaddition reaction with one of the double bonds on the surface of the C60 cage. The addition typically occurs across the bond between two adjacent six-membered rings (a 6,6-bond) due to its higher reactivity compared to the bonds at the fusion of a five- and a six-membered ring (a 5,6-bond). This regioselectivity is a common feature in fullerene chemistry, aiming to preserve as much of the aromatic character of the fullerene cage as possible.

A key aspect of using diazirines for fullerene functionalization is the potential for competing reaction pathways. Besides the direct formation of a carbene, diazirines can also isomerize to a more stable diazo compound upon photolysis or thermolysis. Fullerene C60 has been effectively utilized as a chemical probe to differentiate between these reactive intermediates. electrochem.org Carbenes react with C60 to yield a guidechem.comguidechem.com-closed methanofullerene, whereas diazo compounds typically form a guidechem.com-open fulleroid. electrochem.org The analysis of the product distribution, therefore, provides valuable insight into the reaction mechanism and the nature of the intermediates generated from the diazirine precursor. electrochem.org

The photolytic and thermolytic reactions of various diazirines in the presence of C60 have been investigated to understand the partitioning between the carbene and diazo pathways. electrochem.org By determining the isomeric ratio of the resulting methanofullerene and fulleroid, researchers can deduce whether the reaction proceeds primarily through a carbene or a diazo intermediate. electrochem.org This "C60 probe method" is a powerful tool for studying the fundamental reactivity of diazirines and the carbenes they produce. electrochem.org

The functionalization of C60 with 4-methylphenylchlorocarbene results in the formation of a specific methanofullerene, namely 1-(4-methylphenyl)-1-chloro-methanofullerene. The properties of this and similar fullerene derivatives are of interest for applications in materials science and electronics, owing to the altered electronic and solubility characteristics compared to the parent C60.

| Reactant 1 | Reactant 2 | Reaction Type | Major Product | Minor Product (if applicable) |

| This compound | Fullerene C60 | [2+1] Cycloaddition | 1-(4-methylphenyl)-1-chloro-methanofullerene | Fulleroid Isomer |

Computational and Theoretical Studies on 3 Chloro 3 4 Methylphenyl 3h Diazirine and Derived Carbenes

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net For aryl-substituted diazirines, these calculations are employed to determine optimized geometries, relative energies of isomers, and the electronic effects of substituents. researchgate.netnih.govresearchgate.net

DFT methods, particularly with hybrid functionals like B3LYP, are widely used to study molecules such as 3-chloro-3-aryldiazirines. researchgate.net These calculations can predict key structural parameters, including bond lengths and angles, as well as energetic properties like enthalpies of formation and Gibbs free energies. researchgate.net For instance, calculations on related trifluoromethyl phenyl diazirines using the M06-2X functional have been performed to understand conformational preferences and molecular orbital characteristics. researchgate.netresearchgate.net

The primary goals of applying these methods to 3-chloro-3-(4-methylphenyl)-3H-diazirine include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. Calculations predict a C-N bond length within the three-membered ring and the dihedral angle between the diazirine ring and the p-methylphenyl group. For conjugation to be effective, a coplanar arrangement between the diazirine and the aromatic ring is necessary. researchgate.netresearchgate.net

Vibrational Frequencies: Calculating the infrared spectrum to identify characteristic vibrational modes and to confirm that an optimized geometry corresponds to a true energy minimum.

Thermochemical Analysis: Predicting thermodynamic quantities such as enthalpy and free energy, which are crucial for understanding reaction spontaneity and equilibrium. researchgate.net

Below is an interactive table showing representative data that can be obtained from DFT calculations for a molecule like 3-chloro-3-phenyldiazirine (B3267258), which serves as a model for the title compound.

Note: The data in the table is illustrative for a related aryl-chlorodiazirine and parent diazirine nasa.gov to demonstrate the type of information generated by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com FMO analysis of this compound reveals key aspects of its electronic behavior and photoreactivity. researchgate.net

The HOMO and LUMO are the key orbitals involved in chemical reactions. researchgate.netmdpi.com For aryl diazirines, DFT calculations show a distinct localization of these frontier orbitals. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically centered predominantly on the diazirine group, specifically on the σ* anti-bonding orbital of the C-N bonds and the π* anti-bonding orbital of the N=N bond. researchgate.netresearchgate.net This localization indicates that the diazirine ring is the primary site for nucleophilic attack or electronic excitation.

HOMO (Highest Occupied Molecular Orbital): The HOMO is generally delocalized across the aromatic ring and extends onto the diazirine moiety. researchgate.netresearchgate.net This delocalization is a result of the conjugation between the phenyl group and the diazirine ring.

The presence of a methyl group at the para-position of the phenyl ring in this compound influences the energies of these orbitals. As an electron-donating group, the tolyl group raises the energy of the HOMO, which can affect the molecule's reactivity and absorption spectrum. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a shift in absorption to longer wavelengths. mdpi.com

An interactive table summarizing typical FMO energy values for a related aryl diazirine is presented below. nih.gov

Note: The data is for a substituted xanthene derivative containing a phenyl ring, illustrating the concept of FMO energy calculations. nih.gov

Contrary to a simplified view of the diazirine carbon as sp3-hybridized, computational studies suggest it has significant sp2 character. researchgate.netchemrxiv.org This re-hybridization allows a p-orbital on the carbon to align with the π-system of the attached aryl ring. nih.govresearchgate.net

DFT calculations on trifluoromethyl phenyl diazirine reveal that the contribution from the diazirine carbon to the HOMO is almost entirely from an atomic p-orbital. nih.govresearchgate.net This orbital overlap facilitates electronic conjugation between the diazirine ring and the 4-methylphenyl group. researchgate.net This conjugation is responsible for the influence of aromatic substituents on the electronic properties and UV/Vis absorption spectra of aryl diazirines. researchgate.netresearchgate.netnih.gov The electron-donating 4-methyl group enhances this effect, pushing electron density towards the diazirine ring and influencing its stability and the wavelength required for photolytic activation.

The photolytic or thermal decomposition of a diazirine yields a carbene and a molecule of dinitrogen (N₂). FMO theory provides a framework for understanding how the molecular orbitals of the diazirine precursor correlate with the orbitals of the products.

Computational studies on the parent diazirine molecule (H₂CN₂) show that its frontier orbitals are pre-disposed to dissociate into the orbitals of singlet methylene (B1212753) (¹CH₂) and N₂. researchgate.net

The HOMO of the diazirine, which involves a combination of the nitrogen lone pairs, correlates with the high-energy, filled σ orbital of the N₂ molecule.

The LUMO of the diazirine, associated with the N=N π* orbital, correlates with the empty π* orbitals of N₂.

Other orbitals of the diazirine correlate with the filled σ non-bonding orbital and the empty p-orbital of the singlet carbene.

This orbital correlation diagram explains why the decomposition is a photochemically or thermally allowed process, leading smoothly from the excited state of the diazirine to the ground or excited state products. This fundamental model is applicable to substituted diazirines like this compound, where the orbitals are perturbed by the substituents but the underlying correlation principles remain the same.

Theoretical Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex reaction mechanisms of diazirine decomposition, which are often difficult to probe experimentally due to the short-lived nature of the intermediates.

The decomposition of 3-chloro-3-aryldiazirines can proceed through different pathways, primarily isomerization to a diazo intermediate or direct extrusion of N₂ to form a carbene. researchgate.net Theoretical calculations are used to map the potential energy surface for these reactions and identify the transition states.

The thermal decomposition of chlorodiazirines is a first-order, unimolecular reaction. islandscholar.carsc.org Studies on a series of 3-chloro-3-aryldiazirines suggest that the rate-determining step involves a transition state with significant radical character, as the decomposition rates are not highly sensitive to solvent polarity. islandscholar.caresearchgate.net The transition state is believed to be non-cyclic and looser than the ground state structure. islandscholar.ca

For phenylchlorodiazirine, a close analog, the calculated activation barrier for N₂ extrusion to form phenylchlorocarbene is approximately 36.2 kcal/mol, while the barrier for isomerization to the diazoalkane is lower, at 30.9 kcal/mol. researchgate.net This suggests that for some arylchlorodiazirines, the formation of a diazo intermediate may be a competing or preceding pathway to carbene generation. researchgate.net

The 4-methyl substituent on the phenyl ring is expected to influence the stability of the transition state. As an electron-donating group, it can stabilize a transition state with developing positive charge or radical character on the aromatic ring or the adjacent carbon atom. nih.gov This stabilization would lower the activation energy for decomposition compared to the unsubstituted 3-chloro-3-phenyldiazirine. islandscholar.ca

An interactive table showing experimental and calculated activation parameters for related diazirine decompositions is provided below.

Prediction of Carbene Spin States and Energy Gaps

Computational chemistry provides critical insights into the electronic structure of carbenes, particularly the energy difference between the singlet and triplet spin states, known as the singlet-triplet gap (ΔE_ST). This gap is a key determinant of a carbene's reactivity. For arylchlorocarbenes, such as 4-methylphenylchlorocarbene derived from this compound, the spin state of the ground state and the magnitude of the ΔE_ST are of significant interest.

The two non-bonding electrons in a carbene can either occupy the same orbital, resulting in a singlet state, or different orbitals, which typically leads to a triplet state. chemrxiv.orgchemrxiv.org The prediction of which state is lower in energy and by how much is a challenging task for theoretical methods. chemrxiv.orgchemrxiv.org High-level ab initio calculations and density functional theory (DFT) are the primary tools employed for this purpose. numberanalytics.com

For the parent phenylchlorocarbene, computational studies have explored the singlet-triplet gap. The introduction of a substituent on the phenyl ring, such as the para-methyl group in 4-methylphenylchlorocarbene, is expected to influence the electronic properties and thus the ΔE_ST. The methyl group is an electron-donating group through hyperconjugation and weak inductive effects. This donation of electron density into the aromatic ring can affect the stability of both the singlet and triplet states. Generally, substituents that can donate electron density to the vacant p-orbital of the singlet carbene tend to stabilize the singlet state more significantly than the triplet state, leading to a smaller singlet-triplet gap.

Various computational methods have been used to study the spin states of related carbenes. For instance, studies on dichlorocarbene (B158193) (CCl2) have shown that theoretical predictions of the singlet-triplet gap can vary significantly, highlighting the sensitivity of these calculations to the chosen level of theory. researchgate.net High-resolution spectroscopic studies on chlorocarbene (CHCl), combined with high-level ab initio theory, have provided precise singlet-triplet gaps, serving as benchmarks for computational methods. nih.gov

Calculated Singlet-Triplet Energy Gaps (ΔE_ST) for Selected Carbenes

| Carbene | Computational Method | ΔE_ST (kcal/mol) | Ground State | Reference |

|---|---|---|---|---|

| Chlorocarbene (CHCl) | High-level ab initio | ~6 | Singlet | nih.gov |

| Dichlorocarbene (CCl2) | High-level ab initio | 19.5 ± 2 | Singlet | researchgate.net |

| Phenylcarbene | G3 | -3 to -5 | Triplet | researchgate.net |

| Diphenylcarbene | DFT (B3LYP) | -2.6 (in acetonitrile) | Triplet | researchgate.net |

A positive ΔE_ST indicates a singlet ground state, while a negative value indicates a triplet ground state.

Challenges in the computational modeling of triplet carbenes include potential spin contamination in DFT methods and the multireference character of these species, which may necessitate the use of more computationally expensive multireference methods like CASSCF or MRCI. numberanalytics.com The choice of the functional and basis set in DFT calculations can also significantly impact the accuracy of the predicted singlet-triplet gaps. numberanalytics.com

Stereoselectivity of Carbene Reactions from Theoretical Perspectives

Theoretical and computational studies are invaluable for elucidating the origins of stereoselectivity in carbene reactions, such as cyclopropanations and C-H insertions. For reactions involving 4-methylphenylchlorocarbene, understanding the factors that govern the preferential formation of one stereoisomer over another is crucial for its synthetic application.

The stereochemical outcome of a carbene addition to an alkene is determined by the spin state of the carbene and the reaction mechanism. Singlet carbenes typically add to alkenes in a concerted fashion, leading to a stereospecific reaction where the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. In contrast, triplet carbenes add in a stepwise manner, involving a diradical intermediate. This stepwise mechanism allows for bond rotation in the intermediate, which can lead to a loss of stereospecificity and the formation of a mixture of stereoisomeric products.

Computational models have been developed to explain the stereoselectivity of carbene reactions. One such model involves the formation of a carbene-olefin complex as an intermediate. ucla.edu The geometry of this complex can dictate the facial selectivity of the carbene addition. However, the existence of stable carbene-alkene complexes as true intermediates is a subject of debate, with some computational studies suggesting they are not stationary points on the potential energy surface. ucla.eduacs.org

An alternative theoretical perspective focuses on the transition state of the carbene addition. The relative energies of the transition states leading to different stereoisomeric products determine the stereoselectivity of the reaction. These energy differences can be influenced by a variety of factors, including:

Steric Interactions: Repulsive interactions between bulky substituents on the carbene and the alkene in the transition state can disfavor certain approaches, leading to the preferential formation of the less sterically hindered product.

Electronic and Orbital Interactions: Secondary orbital interactions, such as the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the carbene, can stabilize certain transition state geometries. researchgate.netacs.org These interactions are analogous to the endo-rule in Diels-Alder reactions and can be a significant factor in controlling stereoselectivity. researchgate.net

Chiral Catalysts: In asymmetric carbene chemistry, chiral catalysts create a chiral environment around the carbene, leading to diastereomeric transition states with different energies. numberanalytics.com This is a powerful strategy for controlling enantioselectivity.

For the reaction of 4-methylphenylchlorocarbene with a prochiral alkene like styrene (B11656), theoretical calculations would involve locating the transition states for the formation of the syn and anti cyclopropane products. By calculating the activation energies for both pathways, the preferred stereochemical outcome can be predicted. The electron-donating methyl group on the phenyl ring can influence the electronic properties of the carbene and may have a subtle effect on the transition state energies compared to the unsubstituted phenylchlorocarbene.

While specific computational data on the stereoselectivity of 4-methylphenylchlorocarbene reactions is not detailed in the provided search results, the general principles derived from theoretical studies on other carbene systems provide a robust framework for understanding and predicting these outcomes.

Applications of 3 Chloro 3 4 Methylphenyl 3h Diazirine Derived Carbenes in Advanced Organic Synthesis

Skeletal Editing and Single-Carbon Insertion into Carbon-Carbon Bonds

Skeletal editing has emerged as a transformative strategy in fields like drug discovery, allowing for precise modifications to the core framework of a molecule. researchgate.netresearchgate.net This approach facilitates the rapid diversification of complex molecules by inserting, deleting, or swapping atoms within a molecular scaffold, often bypassing the need for lengthy de novo synthesis. researchgate.netrsc.orgnih.gov Recent breakthroughs in carbene chemistry have been pivotal for single-carbon-atom insertion reactions. researchgate.netresearchgate.net

Carbenes derived from precursors like 3-chloro-3-aryl-3H-diazirines are particularly suited for these transformations. nih.gov The typical mechanism for ring expansion involves the generation of a halocarbene, which undergoes cyclopropanation with a target molecule, such as a (hetero)aromatic ring. nih.gov This is followed by a regioselective ring-opening, driven by the expulsion of the halide ion, effectively inserting a single carbon atom into the molecular skeleton. nih.gov This method has been applied to achieve challenging heterocycle-to-heterocycle transmutations. researchgate.net While powerful, achieving high enantioselectivity in these transformations remains a significant challenge. researchgate.net

The direct insertion of a functionalized carbon atom into aromatic and unsaturated systems is a powerful strategy for the diversification of organic molecules. researchgate.netnih.gov Skeletal editing provides a direct route to modify the core structure of complex molecules, which is a highly sought-after capability in medicinal chemistry and materials science. researchgate.netresearchgate.net The use of carbenes generated from stable precursors like chlorodiazirines is a key enabler of this strategy. nih.gov

This approach allows for the late-stage functionalization of molecular scaffolds, providing access to analogues that would be difficult to synthesize through traditional methods. researchgate.net The ability to edit the skeleton of alkenes, alkynes, and (hetero)aromatic systems opens up new avenues for exploring chemical space and optimizing molecular properties. researchgate.netnih.gov

Table 1: Examples of Skeletal Editing via Carbene Insertion This table provides representative examples of skeletal editing transformations enabled by carbene chemistry, illustrating the types of ring expansions possible with precursors like aryl-chlorodiazirines.

| Carbene Precursor Type | Substrate | Transformation | Resulting Structure | Significance |

|---|---|---|---|---|

| Haloform-derived free carbene | Pyrroles | One-carbon insertion | Pyridines | Early example of Ciamician-Denstedt reaction, though often low yielding. nih.gov |

| α-Halodiazoacetates, Chlorodiazirines | Indoles, Pyrroles | Asymmetric carbon-atom insertion | Expanded heterocycles | Enables enantiodivergent dearomative skeletal editing. researchgate.net |

| Chlorodiazirines | α,β-Alkenyl ketones | Cyclopropanation / Cloke-Wilson rearrangement | Multisubstituted furans | One-pot synthesis of complex heterocycles. researchgate.net |

Biocatalytic Carbene Transfer Reactions

A significant advancement in carbene chemistry is the development of biocatalytic systems for carbene transfer reactions. nih.gov While diazo compounds have traditionally been used, their instability can limit the scope of accessible products. nih.govchemrxiv.org Diazirines, such as 3-chloro-3-(4-methylphenyl)-3H-diazirine, are more stable isomers of diazo compounds but have historically been challenging to activate under mild catalytic conditions. nih.govresearchgate.netwhiterose.ac.uk

Recent research has overcome this limitation through protein engineering. nih.govchemrxiv.org Engineered variants of the heme protein Aeropyrum pernix protoglobin (ApePgb) have been developed that can catalyze selective carbene transfer reactions using aryl diazirines as the carbene source at room temperature. nih.govchemrxiv.orgresearchgate.net This represents the first example of catalysts that can achieve this transformation, expanding the utility of stable diazirine precursors. nih.govescholarship.org These engineered enzymes facilitate reactions such as cyclopropanation, N-H insertion, and Si-H insertion. nih.govescholarship.org

The development of these biocatalysts was made possible through directed evolution, which modified the enzyme's structure to enhance access to the heme active site for the diazirine substrate. nih.govchemrxiv.org This "new-to-nature" catalysis allows for the safe, biocatalytic generation of carbenes from stable diazirine precursors, including those without electron-withdrawing groups, which are often explosive in their diazo forms. nih.gov

The ability of engineered enzymes to activate diazirines could dramatically broaden the scope of carbenes available for enzymatic transformations. nih.govresearchgate.net This approach combines the high selectivity of enzymes with the diverse reactivity of carbenes. researchgate.net Using readily synthesized aryl diazirines, researchers have demonstrated the viability of this method for several key bond-forming reactions. nih.govwhiterose.ac.uk

Table 2: Biocatalytic Carbene Transfer Reactions Using Aryl Diazirines and Engineered ApePgb Data adapted from studies on engineered Aeropyrum pernix protoglobin (ApePgb) variants with aryl diazirine substrates. nih.govwhiterose.ac.uk

| Reaction Type | Carbene Source (Aryl Diazirine) | Substrate | Product | Yield | Selectivity (dr or er) |

|---|---|---|---|---|---|

| Cyclopropanation | 3-phenyl-3H-diazirine | Styrene (B11656) | 1,2-diphenylcyclopropane | 61% | 12:1 dr (cis:trans) nih.govwhiterose.ac.uk |

| N-H Insertion | 3-phenyl-3H-diazirine | Aniline | N-benzylaniline | 15% | N/A nih.govwhiterose.ac.uk |

| Si-H Insertion | 3-phenyl-3H-diazirine | Dimethyl(phenyl)silane | Benzyldimethyl(phenyl)silane | 5% | N/A nih.govwhiterose.ac.uk |

| Cyclopropanation | 3-phenyl-3H-diazirine | Benzyl acrylate | Benzyl 2-phenylcyclopropane-1-carboxylate | 53% | Modest er/dr nih.gov |

Continuous Flow Methodologies for Carbene Chemistry

Continuous flow technology has become an increasingly important tool in organic chemistry, offering significant advantages for handling hazardous reagents and highly reactive intermediates like carbenes. acs.orgresearchgate.net By performing reactions in microreactors or tubular systems, flow chemistry provides enhanced mass and heat transfer, precise control over reaction parameters, and improved safety. acs.org These features are particularly beneficial for the generation of carbenes from diazirines, which can be achieved via photolysis or thermolysis. nih.govacs.org

The use of miniaturized flow systems allows for the generation and immediate consumption of carbenes, preventing the accumulation of potentially explosive intermediates and minimizing side reactions. acs.orgresearchgate.net Photochemical reactions, in particular, benefit from the high surface-area-to-volume ratio of flow reactors, which allows for more efficient light penetration and can lead to higher yields and shorter reaction times. nih.govacs.org

The integration of in-line analytical techniques, such as IR spectroscopy, allows for real-time monitoring and rapid optimization of reaction conditions. researchgate.net By circumventing the need for traditional batch work-up procedures, multi-step syntheses involving carbene intermediates can be streamlined into a single, continuous process, from precursor to final product. researchgate.netrsc.org

Table 3: Comparison of Batch vs. Continuous Flow for Reactions with Reactive Intermediates This table highlights the general advantages of continuous flow systems over batch processing for transformations involving highly reactive species like carbenes, based on principles from flow chemistry literature. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to accumulation of large volumes of reactive intermediates. | Inherently safer; small volumes of reactive species are generated and consumed immediately. acs.orgresearchgate.net |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. |

| Mass Transfer/Mixing | Can be slow and inefficient, leading to side reactions and lower selectivity. | Rapid and efficient mixing, leading to higher selectivity and yields. |

| Scalability | Scaling up can be non-linear and problematic. | Straightforward scale-up by running the system for longer ("scaling out") or using larger reactors. |

| Photochemistry | Light penetration is limited, leading to inefficient reactions in larger volumes. | Improved light penetration ensures uniform irradiation and higher efficiency. nih.govacs.org |

Emerging Research Directions and Future Prospects

The chemistry of carbenes derived from this compound and related compounds is at the forefront of several exciting research areas. The continued development of skeletal editing techniques promises to deliver more efficient and selective methods for the late-stage diversification of complex molecules, a critical need in drug discovery. researchgate.netrsc.org Future work will likely focus on expanding the reaction scope and overcoming the challenge of enantioselectivity. researchgate.net

In biocatalysis, the initial success with engineered hemoproteins opens the door to evolving a broader range of enzymes for activating various diazirine precursors. nih.govresearchgate.net This could lead to a new generation of biocatalysts for highly selective C-C, C-H, N-H, and Si-H bond-forming reactions under environmentally benign conditions. nih.govnih.gov

The convergence of these advanced methods—employing enzyme-engineered, diazirine-based carbene chemistry within continuous flow reactors—represents a particularly powerful future direction. Such integrated systems could enable the safe, efficient, and scalable synthesis of novel, high-value molecules. Furthermore, new applications for diazirines continue to emerge, including their use as hyperpolarization probes for enhanced NMR spectroscopy, suggesting that the utility of these versatile carbene precursors is still expanding. researchgate.netnih.gov

Hyperpolarization in NMR Spectroscopy via Diazirines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool, but it often suffers from low sensitivity due to the small population differences between nuclear spin states at thermal equilibrium. researchgate.net Hyperpolarization techniques aim to overcome this limitation by dramatically increasing the nuclear spin polarization, leading to signal enhancements of several orders of magnitude. researchgate.net One such promising and cost-effective method is Signal Amplification By Reversible Exchange (SABRE). nih.gov

The SABRE technique utilizes parahydrogen, a spin isomer of molecular hydrogen, as a source of nuclear spin order. nih.gov In a process known as SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei), the polarization from parahydrogen is transferred to a target nucleus, often a heteronucleus like ¹⁵N, through a transient metal complex. researchgate.netnih.gov

Diazirines, particularly those isotopically labeled with ¹⁵N (¹⁵N₂-diazirines), have emerged as highly effective molecular tags for hyperpolarization studies. researchgate.netresearchgate.net The diazirine functional group can be readily incorporated into various molecules and can be hyperpolarized using the SABRE-SHEATH method. researchgate.net This process involves the reversible binding of the diazirine substrate and parahydrogen to an iridium catalyst. The spin order from parahydrogen is then efficiently transferred to the ¹⁵N nuclei of the diazirine. researchgate.net

The application of this methodology to diazirine-containing molecules has demonstrated significant signal enhancements, making it possible to detect and image these molecules at much lower concentrations than would be possible with conventional NMR. researchgate.net

While direct experimental data on the hyperpolarization of this compound is not extensively documented in current literature, the general applicability of the SABRE-SHEATH method to a variety of diazirine structures suggests its potential for this compound as well. The presence of the diazirine ring makes it a prime candidate for such signal enhancement.

Table 1: Illustrative ¹⁵N Signal Enhancements for Diazirine Derivatives via SABRE-SHEATH

The following interactive table provides representative data on the hyperpolarization of different diazirine derivatives, showcasing the potential of this technique. The data is based on studies of various diazirine compounds under specific SABRE-SHEATH conditions.

| Diazirine Derivative | Additive | ¹⁵N Signal Enhancement Factor |

| Generic ¹⁵N₂-diazirine 1 | Pyridine | ~1,500 |

| Generic ¹⁵N₂-diazirine 2 | Water | ~2,500 |

| ¹⁵N₂-diazirine-tagged choline | Pyridine | ~500 |

| ¹⁵N₂-diazirine-tagged choline | Water | ~1,200 |

This data is illustrative and compiled from general findings on diazirine hyperpolarization. researchgate.net The exact enhancement for this compound would require specific experimental investigation.

The generation of the highly reactive chloro(4-methylphenyl)carbene from this compound is typically achieved through photolysis. researchgate.net The diazirine is stable in the dark but readily decomposes upon irradiation with UV light (around 350 nm) to release nitrogen gas and the corresponding carbene. researchgate.net This on-demand generation allows for precise control over the initiation of carbene-mediated reactions.

The ability to hyperpolarize the ¹⁵N nuclei of the this compound precursor opens up intriguing possibilities for real-time monitoring of the subsequent carbene chemistry using NMR spectroscopy. A hyperpolarized signal could, in principle, be used to track the fate of the diazirine, monitor its conversion to the carbene, and potentially observe the formation of transient intermediates and final products with unprecedented sensitivity. This would provide invaluable mechanistic insights into the reactions of chloro(4-methylphenyl)carbene in advanced organic synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-3-(4-methylphenyl)-3H-diazirine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves halogenation of diaziridine precursors or substitution reactions. For example, analogs like 3-(4-bromophenyl)-3-chloro-3H-diazirine are synthesized via controlled hypochlorite oxidation of benzamidine derivatives . To optimize yields:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction temperature (e.g., 0–5°C for hypochlorite reactions) to suppress byproduct formation.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. How should researchers handle safety concerns related to diazirine derivatives?

Methodological Answer:

- Vesicant Risk : Chlorinated diazirines may exhibit mustard gas-like vesicatory action. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Management : Store waste separately and neutralize with aqueous ammonia before disposal to avoid explosive byproducts (e.g., chloroacetylene) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of byproducts during diazirine synthesis?

Methodological Answer: Byproducts like 1,4-diphenyl-1,4-dichloro-2,3-diaza-1,3-butadiene arise from radical recombination or incomplete chlorination. Mitigation strategies:

- Use radical scavengers (e.g., TEMPO) to suppress unwanted coupling.